1,2,3,4,5-Pentabromo-6-nitrobenzene
Overview
Description
1,2,3,4,5-Pentabromo-6-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the nitrobenzene family and is widely used in various laboratory experiments. The compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentabromo-6-nitrobenzene is not well understood. However, studies have shown that the compound has a strong electron-withdrawing effect, which makes it an excellent electrophile. This property makes it useful in reactions that require electrophilic substitution.
Biochemical and Physiological Effects
1,2,3,4,5-Pentabromo-6-nitrobenzene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound has low toxicity and is not mutagenic. Further research is needed to determine its potential as a drug or therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,2,3,4,5-Pentabromo-6-nitrobenzene in lab experiments is its high reactivity. The compound reacts readily with other compounds, making it useful in various reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab environment, leading to unwanted reactions.
Future Directions
There are several future directions for research on 1,2,3,4,5-Pentabromo-6-nitrobenzene. One area of interest is the development of new drugs and materials using the compound. Another area is the study of its potential as a catalyst in various reactions. Further research is also needed to determine its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, 1,2,3,4,5-Pentabromo-6-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on its potential as a drug or therapeutic agent.
Scientific Research Applications
1,2,3,4,5-Pentabromo-6-nitrobenzene has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a reagent in various reactions, including the synthesis of other compounds. The compound has also been used in the development of new drugs and materials due to its unique properties.
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXJDBZRIYWPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405190 | |
Record name | 1,2,3,4,5-pentabromo-6-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentabromo-6-nitrobenzene | |
CAS RN |
22230-46-2 | |
Record name | 1,2,3,4,5-pentabromo-6-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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